![molecular formula C13H21BO3 B7956124 (5-tert-Butyl-2-isopropoxyphenyl)boronic acid](/img/structure/B7956124.png)
(5-tert-Butyl-2-isopropoxyphenyl)boronic acid
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Overview
Description
(5-tert-Butyl-2-isopropoxyphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with tert-butyl and isopropoxy groups. The boronic acid group imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-tert-Butyl-2-isopropoxyphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent under specific conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-tert-Butyl-2-isopropoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol under mild conditions.
Substitution: The boronic acid can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate, sodium carbonate, and other bases are used to facilitate the reactions.
Oxidizing Agents: Hydrogen peroxide and other mild oxidizing agents are used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(5-tert-Butyl-2-isopropoxyphenyl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and biologically active compounds.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism by which (5-tert-Butyl-2-isopropoxyphenyl)boronic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the tert-butyl and isopropoxy substituents, making it less sterically hindered.
4-tert-Butylphenylboronic Acid: Similar steric hindrance but lacks the isopropoxy group.
2-Isopropoxyphenylboronic Acid: Similar electronic effects but lacks the tert-butyl group.
Uniqueness
(5-tert-Butyl-2-isopropoxyphenyl)boronic acid is unique due to the combination of steric and electronic effects imparted by the tert-butyl and isopropoxy groups. These substituents influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in organic synthesis and other applications.
Properties
IUPAC Name |
(5-tert-butyl-2-propan-2-yloxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO3/c1-9(2)17-12-7-6-10(13(3,4)5)8-11(12)14(15)16/h6-9,15-16H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXPMPYFBCAGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)(C)C)OC(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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